(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime
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Overview
Description
(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime is a chemical compound with the molecular formula C9H9F2NO2 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a hydroxyiminoethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological targets, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Difluoromethoxy)phenyl]propan-1-one: Similar structure but lacks the hydroxyimino group.
1-[4-(Trifluoromethoxy)phenyl]ethanamine: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
1-[4-(Methoxy)phenyl]ethanone: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness
(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime is unique due to the presence of both the difluoromethoxy and hydroxyimino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(NE)-N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-6(12-13)7-2-4-8(5-3-7)14-9(10)11/h2-5,9,13H,1H3/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZNUSKQIZAJQA-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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